Rohitukine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Rohitukine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, has emerged as a significant natural product in medicinal chemistry.[1][2] Its unique chemical scaffold has served as the foundation for the development of several semi-synthetic derivatives that have entered clinical trials for cancer therapy, most notably the cyclin-dependent kinase (CDK) inhibitor flavopiridol.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Rohitukine, with a focus on its anticancer properties and mechanism of action. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided, along with a summary of its quantitative data to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Rohitukine is a member of the chromone alkaloid class of compounds.[1] Its chemical structure is characterized by a 4H-chromen-4-one core substituted with methyl and hydroxyl groups, and a (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl group at the 8th position.
IUPAC Name: 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one
Chemical Formula: C₁₆H₁₉NO₅
Molecular Weight: 305.32 g/mol
The physicochemical properties of Rohitukine are critical for its pharmacokinetic and pharmacodynamic profiles. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Rohitukine
| Property | Value | Reference |
| Water Solubility | 10.3 mg/mL | |
| LogP | -0.55 | |
| pKa | 5.83 |
Biological Activities and Mechanism of Action
Rohitukine exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Rohitukine has demonstrated promising cytotoxic activity against various cancer cell lines, particularly those of leukemia. Its primary mechanism of anticancer action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Rohitukine has been shown to inhibit CDK2/A and CDK9/T1. The IC50 values for CDK inhibition are summarized in Table 2. The inhibition of these kinases leads to cell cycle arrest and apoptosis.
Table 2: In Vitro CDK Inhibition by Rohitukine
| Kinase | IC50 (µM) | Reference |
| Cdk2/A | 7.3 | |
| Cdk9/T1 | 0.3 |
2.1.2. Cytotoxicity Against Cancer Cell Lines
The growth inhibitory (GI50) and cytotoxic (IC50) activities of Rohitukine against a panel of human cancer cell lines are presented in Table 3.
Table 3: In Vitro Cytotoxicity of Rohitukine against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HL-60 | Leukemia | 10 | |
| Molt-4 | Leukemia | 12 |
Anti-inflammatory Activity
Rohitukine has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic THP-1 cells. Furthermore, it exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
Signaling Pathways Modulated by Rohitukine
Rohitukine's biological activities are a consequence of its ability to modulate key cellular signaling pathways.
MAPK Signaling Pathway
Studies in the model organism Saccharomyces cerevisiae have indicated that Rohitukine's cytotoxic effects involve the Mitogen-Activated Protein Kinase (MAPK) pathway. The compound has been shown to have a differential effect on wild-type and MAPK gene deletion strains, suggesting a critical role of this pathway in mediating Rohitukine-induced cell death.
Caption: Rohitukine induces cellular stress, modulating the MAPK pathway and leading to apoptosis.
Apoptosis Pathway
Rohitukine induces apoptosis in cancer cells. Western blot analysis has shown that treatment with Rohitukine leads to the upregulation of the pro-apoptotic protein p53 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.
Caption: Rohitukine's pro-apoptotic mechanism involves p53, Bcl-2, and Caspase-9.
Experimental Protocols
Isolation and Purification of Rohitukine from Dysoxylum binectariferum
A chromatography-free method for the isolation of Rohitukine has been reported, providing a high yield and purity.
Workflow for Chromatography-Free Isolation of Rohitukine
Caption: A streamlined, chromatography-free workflow for isolating Rohitukine.
Detailed Methodology:
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Extraction: Shade-dried leaves of D. binectariferum (140 g) are powdered and extracted with 50% aqueous ethanolic solution (3 x 400 mL) for 30 minutes at 45°C with sonication. The extract is then filtered.
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Solvent Evaporation: The solvent from the filtered extract is evaporated under reduced pressure to yield a crude extract.
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Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is then washed three times with ethyl acetate (125 mL).
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Basification and Extraction: The remaining aqueous solution is basified with 29% NH₄OH to a pH of 10.0 and extracted three times with n-butanol (100 mL).
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Crystallization: The n-butanol fraction is dried and then purified by crystallization in methanol to yield pure Rohitukine.
Total Synthesis of Rohitukine
The total synthesis of Rohitukine has been achieved, providing a scalable method for producing this important alkaloid and its analogues. A key step in the synthesis involves the diastereoselective reduction of a piperidin-3-one intermediate.
Key Synthetic Step: Asymmetric Reduction
Caption: Asymmetric reduction is a crucial step in the total synthesis of Rohitukine.
Detailed Methodology:
A detailed, step-by-step protocol for the total synthesis is complex and beyond the scope of this guide. However, a recent publication describes a gram-scale synthesis utilizing N-selectride for the asymmetric reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-one, achieving over 99% diastereomeric excess for the desired cis-(3S,4R)-isomer. This intermediate is then carried forward through several steps to yield Rohitukine.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
Detailed Methodology:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
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Compound Treatment: The cells are then treated with various concentrations of Rohitukine and incubated for a further 72 hours.
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MTT Addition: The medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.
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Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15 minutes with shaking.
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Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Detailed Methodology:
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Cell Lysis: A549 cells are treated with Rohitukine (e.g., 30 µM for 24 hours). The cells are then lysed to extract total protein.
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Protein Quantification: The protein concentration in the lysates is determined.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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Blocking: The membrane is blocked to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins such as p53, Bcl-2, and caspase-9.
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Secondary Antibody Incubation and Detection: The membrane is then incubated with a suitable secondary antibody, and the protein bands are visualized using a chemiluminescent or fluorescent detection system.
Conclusion
Rohitukine is a valuable natural product with significant potential for the development of new anticancer and anti-inflammatory drugs. Its well-defined chemical structure, favorable physicochemical properties, and potent biological activity, particularly as a CDK inhibitor, make it an attractive lead compound for medicinal chemists and drug discovery scientists. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate further research into this promising molecule and its derivatives. The elucidation of its mechanism of action through the modulation of key signaling pathways, such as the MAPK and apoptosis pathways, provides a solid foundation for the rational design of next-generation therapies.
References
- 1. Rohitukine | C16H19NO5 | CID 13422573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chromatography-free isolation of rohitukine from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
